molecular formula C16H26CaN5NaO8 B058181 Caldiamide sodium CAS No. 131410-50-9

Caldiamide sodium

Número de catálogo B058181
Número CAS: 131410-50-9
Peso molecular: 479.5 g/mol
Clave InChI: YOVKQJBQALQTMU-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caldiamide Sodium is a biochemical . Its chemical formula is C16H26CaN5NaO8 and it has an exact mass of 479.13 .

The method comprises the following steps of: dissolving diethylenediamine pentacetic acid bis methylamide (DTPA-BMA) in distilled water; reacting liquid after adding calcium hydroxide, calcium acetate, and methoxy calcium; reacting a reaction solution after adding sodium hydroxide, methoxy natrium, or natrium hydrid; filtering the reaction solution with a membrane filter; and crystallizing the filtered reaction solution .


Molecular Structure Analysis

The molecular formula of Caldiamide Sodium is C16H28CaN5NaO9 . It has an average mass of 497.489 Da and a monoisotopic mass of 497.141052 Da .


Chemical Reactions Analysis

The most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . The manufacturing method for Caldiamide Sodium involves a series of reactions including the reaction of diethylenediamine pentacetic acid bis methylamide (DTPA-BMA) with calcium hydroxide, calcium acetate, and methoxy calcium .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Stability

Caldiamide sodium, also known as NaCa DTPA-BMA (CAS 122760-91-2), is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide . It is used in the formulation of Gadodiamide injection (Omniscan) in a molar ratio of 20:1 . Following intravenous dosing, plasma concentrations of the drug decline rapidly, demonstrating that NaCa DTPA-BMA distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .

Renal Excretion

After intravenous dosing, 86.6% of the dose of radioactivity given was excreted in urine by 4 hours after injection, and 95.3% in urine and 3.3% in feces by 120 hours . This indicates that Caldiamide sodium is primarily excreted through the kidneys.

Metabolism

Experiments have shown small quantities of transchelated forms of NaCa DTPA-BMA in urine . These metabolites were the Zn and Cu forms of the drug, resulting from displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu . This demonstrates that the Ca ion in Caldiamide sodium can be replaced by Zn or Cu ions in vivo, but only to a small extent .

Catalyst Development

Caldiamide is a versatile chemical compound utilized in scientific research. Its multifaceted properties make it an ideal candidate for various applications, including catalyst development.

Drug Discovery

Caldiamide’s unique properties also make it a valuable tool in drug discovery.

Material Synthesis

Caldiamide is used in material synthesis due to its complexing properties.

Antimicrobial Activity

Caldiamide has shown some inhibitory effects against certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Activity

Studies suggest that Caldiamide may possess antioxidant properties, potentially offering benefits in reducing oxidative stress.

Mecanismo De Acción

Target of Action

Caldiamide sodium, also known as NaCa DTPA-BMA, is a complex compound that is primarily targeted at the extracellular fluid compartment . It is used in formulations such as gadodiamide injection (Omniscan), where it is combined with gadolinium (III) complexed with diethylenetriaminepentaacetic acid bis-methylamide (Gd DTPA-BMA) .

Mode of Action

It is known that after intravenous dosing, caldiamide sodium distributes into the extracellular fluid compartment . It is then renally excreted via glomerular filtration .

Biochemical Pathways

It is known that the compound can undergo transchelation in vivo, resulting in small quantities of zn and cu forms of the drug . This occurs due to the displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu .

Pharmacokinetics

Following intravenous dosing of NaCa DTPA-BMA in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 h, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 h after injection, and 95.3% in urine and 3.3% in feces by 120 h .

Result of Action

The result of Caldiamide sodium’s action is primarily its distribution into the extracellular fluid compartment and subsequent renal excretion . Additionally, a small amount of the drug undergoes transchelation, resulting in Zn and Cu forms of the drug .

Action Environment

The action of Caldiamide sodium can be influenced by various environmental factors. For example, the presence of endogenous Zn or Cu can lead to transchelation, resulting in the formation of Zn and Cu forms of the drug . This only occurs to a small extent .

Propiedades

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CaN5NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157033
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caldiamide sodium

CAS RN

131410-50-9
Record name Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131410-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDIAMIDE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caldiamide sodium
Reactant of Route 2
Reactant of Route 2
Caldiamide sodium
Reactant of Route 3
Reactant of Route 3
Caldiamide sodium
Reactant of Route 4
Reactant of Route 4
Caldiamide sodium
Reactant of Route 5
Caldiamide sodium
Reactant of Route 6
Caldiamide sodium

Q & A

Q1: What is the role of caldiamide sodium in MRI contrast agents like Omniscan?

A1: Caldiamide sodium itself does not act as a contrast agent. In Omniscan, the active contrast agent is gadodiamide (Gd DTPA-BMA), a gadolinium chelate. Caldiamide sodium is added as an excess ligand to the formulation. [] This excess ligand plays a crucial role in stability by driving the equilibrium towards the formation of the gadolinium chelate (gadodiamide). This prevents the release of free gadolinium ions (Gd3+) into the solution. Free gadolinium ions are undesirable due to their potential toxicity.

Q2: What is the pharmacokinetic profile of caldiamide sodium?

A3: Following intravenous administration in rats, caldiamide sodium exhibits rapid clearance from the bloodstream. [] The elimination half-life was determined to be 0.31 hours, indicating quick removal from circulation. Distribution volume calculations suggest that caldiamide sodium primarily distributes into the extracellular fluid compartment. [] This is consistent with its behavior as a small, hydrophilic molecule. The majority of the administered dose (86.6%) is excreted in the urine within 4 hours, confirming renal excretion as the primary elimination route. []

  1. e69ce7e91a95c640c9292f50dd95aeab83230d1d:
  2. a74914a220164a12c5effe7e528685e6b5f668ed:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.